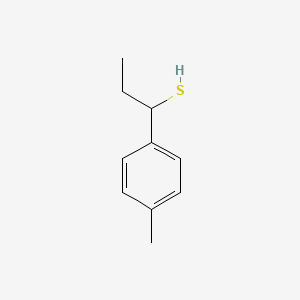![molecular formula C13H13NO B12117079 (3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)
(3'-Amino-[1,1'-biphenyl]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Amino-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 3’ position and a hydroxymethyl group at the 4’ position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Amino-[1,1’-biphenyl]-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 3’-nitro-[1,1’-biphenyl]-4-yl)methanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired amino compound.
Another method involves the use of 3’-azido-[1,1’-biphenyl]-4-yl)methanol as a precursor. The azido group can be reduced to an amino group using diphosphorus tetraiodide (P2I4) in benzene, followed by the addition of water to promote the formation of the amine .
Industrial Production Methods
Industrial production of (3’-Amino-[1,1’-biphenyl]-4-yl)methanol may involve large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3’-Amino-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro precursor can be reduced to the amino compound using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, such as the formation of amides or imines with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or aldehydes in the presence of a base or acid catalyst.
Major Products
Oxidation: (3’-Amino-[1,1’-biphenyl]-4-yl)carboxylic acid.
Reduction: (3’-Amino-[1,1’-biphenyl]-4-yl)methanol.
Substitution: Amides or imines depending on the electrophile used.
Scientific Research Applications
(3’-Amino-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3’-Amino-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The amino group can form hydrogen bonds with target proteins, while the biphenyl structure provides hydrophobic interactions that stabilize the binding.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: Lacks the hydroxymethyl group, making it less polar and potentially less reactive in certain chemical reactions.
3-Aminobiphenyl: Similar structure but with the amino group at the 3 position instead of the 3’ position, leading to different reactivity and binding properties.
4-Hydroxybiphenyl: Contains a hydroxyl group instead of an amino group, resulting in different chemical and biological properties.
Uniqueness
(3’-Amino-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[4-(3-aminophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9,14H2 |
InChI Key |
BKCNVVQRZJJZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)
![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)


![7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12117040.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)



![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)

